molecular formula C24H22N2O4 B12038633 2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate

Cat. No.: B12038633
M. Wt: 402.4 g/mol
InChI Key: RHPAUWQTNXDPBQ-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate is a complex organic compound with the molecular formula C29H28N4O7 and a molecular weight of 544.569 g/mol . This compound is known for its unique structure, which includes a methoxy group, a hydrazone linkage, and a methylbenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate typically involves the condensation of an aldehyde or ketone with a primary amine . The reaction is carried out in the presence of a suitable solvent, such as water, and under stirring conditions. The specific reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield benzoic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydrazone linkage can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C24H22N2O4/c1-17-8-11-20(12-9-17)24(28)30-21-13-10-19(14-22(21)29-2)16-25-26-23(27)15-18-6-4-3-5-7-18/h3-14,16H,15H2,1-2H3,(H,26,27)/b25-16+

InChI Key

RHPAUWQTNXDPBQ-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.